molecular formula C44H71NO13 B1662129 Tacrolimus CAS No. 109581-93-3

Tacrolimus

Katalognummer B1662129
CAS-Nummer: 109581-93-3
Molekulargewicht: 822 g/mol
InChI-Schlüssel: NWJQLQGQZSIBAF-MLAUYUEBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tacrolimus, also known as FK-506 or Fujimycin, is an immunosuppressive drug that is primarily used to prevent the body from rejecting a transplanted organ . It is also used in a topical preparation in the treatment of severe atopic dermatitis, severe refractory uveitis after bone marrow transplants, and the skin condition vitiligo .


Synthesis Analysis

The production of Tacrolimus involves engineering the target genes of important primary and secondary metabolic pathways and feeding exogenous precursors . The shikimic acid pathway is an important primary metabolic pathway for producing Tacrolimus . Overexpression of shikimate kinase and dehydroquinic acid synthetase genes led to a 33.1% enhancement of Tacrolimus production .


Molecular Structure Analysis

Tacrolimus has a molecular formula of C44H69NO12 and an average mass of 804.018 Da . It is a macrolide lactone .


Chemical Reactions Analysis

The production of Tacrolimus is highly correlated with the intracellular metabolism of Streptomyces tsukubaensis . The pentose phosphate pathway (PPP), shikimate, and aspartate pathway might be the main limiting factors in the rapid synthesis phase of Tacrolimus accumulation .

Wissenschaftliche Forschungsanwendungen

Pharmacogenetics and Genotype-Based Dosing

  • CYP3A5 Genotype and Tacrolimus Dosing : Tacrolimus is a key immunosuppressant used in transplantation. The Clinical Pharmacogenetics Implementation Consortium provides guidelines linking CYP3A5 genotype to tacrolimus dosing, emphasizing the role of genetic factors in determining drug metabolism and dosage requirements (Birdwell et al., 2015).
  • Population Pharmacokinetics and Genotyping : Tacrolimus dosage can be optimized using population-based pharmacokinetic modeling, incorporating CYP3A4 and CYP3A5 genotypes. This approach has been shown to predict dose requirements accurately, especially in kidney transplant patients (Woillard et al., 2017).

Pharmacokinetics in Specific Populations

  • Chinese Liver Transplant Patients : A study focused on developing a population pharmacokinetic model for Chinese liver transplant patients, evaluating the influence of genetic polymorphism and other factors on tacrolimus pharmacokinetics (Chen et al., 2017).
  • Influence of Donor and Recipient Genotypes : Research has shown that single-nucleotide polymorphisms in CYP450 genes of liver transplant recipients and donors can significantly influence tacrolimus pharmacological effects, suggesting a need for personalized medication strategies (Liu et al., 2018).

Drug Interactions and Dietary Considerations

  • Interactions with Dietary Supplements, Herbs, and Food : A review has highlighted the interactions of tacrolimus with common dietary supplements, herbs, and food, emphasizing the need for patients to report any such usage to their healthcare provider (Miedziaszczyk et al., 2022).

Novel Drug Delivery Systems and Formulations

  • Drug Delivery Prospects : Tacrolimus has seen research interest due to its pharmacological scope. Novel drug delivery systems are being developed to enhance its bioavailability and minimize dose-related toxicity (Dheer et al., 2018).

Genetic and Metabolic Factors in Production and Efficacy

  • Synthetic Biology Approaches : Enhancing tacrolimusproduction has been achieved through synthetic biology, focusing on gene engineering in primary and secondary metabolic pathways and feeding exogenous precursors. This approach has shown significant improvements in tacrolimus yield (Fu et al., 2016).2. Intra-Patient Variability : Studies have explored the intra-patient variability in tacrolimus exposure, which is a significant factor in transplantation outcomes. This variability is influenced by genetic polymorphisms and other factors, necessitating personalized medicine approaches (Shuker et al., 2015).

Transplantation and Immunology

  • Optimizing Use in Chinese Patients : Research on tacrolimus use in Chinese transplant patients has provided insights into pharmacokinetics, treatment regimens, and factors affecting its metabolism, highlighting the need for tailored approaches in different populations (Li & Li, 2015).
  • Tacrolimus in Stem Cell Therapy : Investigations into the effects of tacrolimus on stem cells have shown that it can influence stem cell proliferation and pluripotency, relevant in the context of organ transplantation and potential combination therapies (Ertosun et al., 2020).

Safety And Hazards

Tacrolimus is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is toxic if swallowed and can cause eye irritation . It is also suspected of causing cancer and damaging fertility or the unborn child .

Zukünftige Richtungen

Recent research has focused on improving the production of Tacrolimus. For example, a machine learning model was established to predict the blood drug concentration of Tacrolimus in patients with autoimmune diseases . Another study found that Tacrolimus could be used to treat fibrotic interstitial lung disease .

Eigenschaften

IUPAC Name

(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H69NO12.H2O/c1-10-13-31-19-25(2)18-26(3)20-37(54-8)40-38(55-9)22-28(5)44(52,57-40)41(49)42(50)45-17-12-11-14-32(45)43(51)56-39(29(6)34(47)24-35(31)48)27(4)21-30-15-16-33(46)36(23-30)53-7;/h10,19,21,26,28-34,36-40,46-47,52H,1,11-18,20,22-24H2,2-9H3;1H2/b25-19+,27-21+;/t26-,28+,29+,30-,31+,32-,33+,34-,36+,37-,38-,39+,40+,44+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWJQLQGQZSIBAF-MLAUYUEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC(=O)[C@@H](/C=C(/C1)\C)CC=C)O)C)/C(=C/[C@@H]4CC[C@H]([C@@H](C4)OC)O)/C)O)C)OC)OC.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H71NO13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

104987-11-3 (Parent)
Record name Tacrolimus [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109581933
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

822.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tacrolimus monohydrate

CAS RN

109581-93-3
Record name Tacrolimus hydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109581-93-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tacrolimus [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109581933
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 15,19-Epoxy-3H-pyrido(2,1-C)-(1,4)oxaazacyclotricosine-1,7,20,21- (4H,23H)-tetrone, 5,6,8,11,12,13,14,15,16,17,18,19,24,25,26,26a -hexadecahydro-5,19-dihydroxy-3-(2-(4-hydroxy-3-methoxycyclohexyl)-1-methylethenyl)-14,16-dimethoxy-4,10,12,18-tetramethyl-8- (2-propenyl)-, monohydrate,(3S-(3R*,(E(1S*,3S*,4S*)),4S*,5R*,8S*, 9E,12R*,14R*,15S*,16R*,18S*,19S*,26aR*))-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TACROLIMUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WM0HAQ4WNM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tacrolimus
Reactant of Route 2
Tacrolimus
Reactant of Route 3
Tacrolimus
Reactant of Route 4
Tacrolimus
Reactant of Route 5
Tacrolimus
Reactant of Route 6
Tacrolimus

Citations

For This Compound
432,000
Citations
MA Hooks - Annals of Pharmacotherapy, 1994 - journals.sagepub.com
… Tacrolimus is metabolized solely in the liver and the metabolites are primarily excreted in … of tacrolimus is approximately 8.5 h, and is prolonged in hepatic dysfunction. Tacrolimus has …
Number of citations: 165 journals.sagepub.com
PA Kelly, GJ Burckart… - American journal of …, 1995 - academic.oup.com
… regarding tacrolimus use in other types of transplantation, but the results show that tacrolimus may be a useful alternative to cyclosporine. The major adverse effects of tacrolimus …
Number of citations: 192 academic.oup.com
MJ Mihatsch, M Kyo, K Morozumi, Y Yamaguchi… - Clinical …, 1998 - europepmc.org
Ciclosporine-A (CSA) has been in clinical use as an immunosuppressive drug in transplant recipients for over a decade. Unfortunately, CSA also has major side-effects (including …
Number of citations: 363 europepmc.org
R Venkataramanan, A Swaminathan, T Prasad… - Clinical …, 1995 - Springer
… tacrolimus concentrations. Currently, most of the pharmacokinetic data available for tacrolimus … immunosorbent assay method, which does not distinguish tacrolimus from its metabolites. …
Number of citations: 945 link.springer.com
T Ruzicka, T Bieber, E Schöpf, A Rubins… - … England Journal of …, 1997 - Mass Medical Soc
… Topical tacrolimus inhibits experimentally induced allergic contact … tacrolimus in patients with atopic dermatitis, we compared ointments containing 0.03, 0.1 and 0.3 percent tacrolimus …
Number of citations: 667 www.nejm.org
LJ Scott, K McKeage, SJ Keam, GL Plosker - Drugs, 2003 - Springer
… Notably, the lower incidence of rejection episodes after renal transplantation in tacrolimus … of tacrolimus grade II–IV graft-versus-host disease was significantly lower with tacrolimus than …
Number of citations: 520 link.springer.com
E Spiekerkoetter, YK Sung, D Sudheendra… - American journal of …, 2015 - atsjournals.org
Despite recent advances in therapy, pulmonary arterial hypertension (PAH), characterized by occlusive vasculopathy of the pulmonary arteries, remains a progressive disease without a …
Number of citations: 127 www.atsjournals.org
LJ Bowman, DC Brennan - Expert opinion on pharmacotherapy, 2008 - Taylor & Francis
… doses of both tacrolimus and corticosteroids. A novel once-daily dosage form of tacrolimus has recently been developed and is approved for use in Europe. Tacrolimus remains an …
Number of citations: 133 www.tandfonline.com
TM Saffari, M Bedar, JM Zuidam, AY Shin… - Expert review of …, 2019 - Taylor & Francis
… tacrolimus is characterized by many side effects which include neurotoxicity. In contrast, tacrolimus … The aim of this article is to review current evidence regarding the use of tacrolimus in …
Number of citations: 29 www.tandfonline.com
JM Barbarino, CE Staatz… - Pharmacogenetics …, 2013 - ncbi.nlm.nih.gov
… received a kidney transplant were prescribed tacrolimus upon discharge, and 2.4… tacrolimus and cyclosporine therapy, respectively [2]. Global differences exist in the usage of tacrolimus …
Number of citations: 257 www.ncbi.nlm.nih.gov

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.